4-[(Pentan-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(Pentan-2-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-aminopentane under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to handle large quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
4-[(Pentan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Saturated amine derivatives
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
4-[(Pentan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Pentan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-(pentan-2-yl)cyclohexan-1-ol: Similar structure but with an additional amino group.
Cyclohexan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
4-[(Pentan-2-yl)amino]cyclohexan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-(pentan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-4-9(2)12-10-5-7-11(13)8-6-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
PTDHUFFINXJRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1CCC(CC1)O |
Origin of Product |
United States |
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